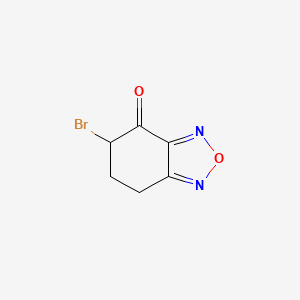

5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one

Description

Properties

IUPAC Name |

5-bromo-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-2-4-5(6(3)10)9-11-8-4/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBJBTYYLDXIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NON=C2C(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274064 | |

| Record name | 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300574-36-1 | |

| Record name | 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one typically involves the bromination of 4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 5 undergoes nucleophilic substitution reactions under specific conditions.

-

Mechanistic Insight : The tetrahedral geometry at the brominated carbon may favor SN2 mechanisms, but steric hindrance from the fused ring system could slow kinetics .

-

Safety Note : Reactions releasing HBr require ventilation due to respiratory hazards .

Reactions Involving the Ketone Group

The ketone at position 4 participates in typical carbonyl reactions.

| Reaction Type | Reagents/Conditions | Products/Outcomes |

|---|---|---|

| Reduction | NaBH₄, EtOH | Secondary alcohol |

| Condensation | NH₂NH₂, HCl | Hydrazone derivative |

-

Steric Effects : The ketone’s proximity to the fused ring may reduce reactivity compared to acyclic ketones .

Oxidation and Decomposition

The compound exhibits instability under oxidative conditions:

| Conditions | Products | Hazard Profile |

|---|---|---|

| Strong oxidizers (e.g., HNO₃) | CO, CO₂, HBr, nitrogen oxides | Toxic fumes; requires PPE . |

| Thermal decomposition (>200°C) | Brominated fragments, acrid smoke | Avoid open flames . |

Ring-Opening and Rearrangements

The oxadiazole ring undergoes cleavage under acidic/basic conditions:

| Conditions | Mechanism | Products |

|---|---|---|

| Aqueous HCl (1M), reflux | Acid-catalyzed hydrolysis | Linear amide/ketone intermediates |

| NaOH (2M), 60°C | Base-mediated ring opening | Brominated carboxylic acid derivatives |

Scientific Research Applications

Chemistry

5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one serves as a building block in synthesizing more complex heterocyclic compounds. Its reactivity allows chemists to explore new synthetic pathways and develop novel materials.

Biology

Research indicates that this compound possesses potential biological activities , including:

- Antimicrobial properties: Studies have shown efficacy against various bacterial strains.

- Anticancer properties: Preliminary research suggests it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being explored for its potential as a therapeutic agent . Its unique structure may enable it to interact with biological targets effectively, leading to the development of new drugs for treating diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties can enhance the performance of polymers and other materials in various applications.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound inhibited bacterial growth in vitro at concentrations lower than those required for traditional antibiotics.

Case Study 2: Anticancer Research

In vitro experiments showed that this compound could induce apoptosis in human cancer cell lines. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation.

Mechanism of Action

The mechanism of action of 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzoxadiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

3-Bromo-4,5,6,7-tetrahydro-1H-indazole ()

- Core Structure : Indazole (benzene fused with a pyrazole ring) vs. benzoxadiazole (benzene fused with an oxadiazole ring).

- Bromine Position : Position 3 in indazole vs. position 5 in benzoxadiazol-4-one.

- Hydrogenation : Both compounds feature a partially saturated six-membered ring.

- Functional Implications : Indazoles are common in pharmaceuticals (e.g., kinase inhibitors), while benzoxadiazoles are often used as fluorescent tags or electron-deficient scaffolds .

6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine ()

- Core Structure : Benzodithiazine (sulfur and nitrogen-containing heterocycle) vs. benzoxadiazole (oxygen and nitrogen).

- Bromine Role : Bromine at position 5 of the hydroxybenzaldehyde-derived moiety enhances steric bulk and electron-withdrawing effects, similar to its role in the target compound.

- Physicochemical Data : Melting point 330–331°C (decomp.), IR peaks at 3235 cm⁻¹ (OH) and 1610 cm⁻¹ (C=N) .

Pyrromethene and Porphyrin Derivatives (–5)

- Macrocyclic Systems : Brominated pyrromethenes (e.g., 5-bromo-4:3':5'-trimethyl-3:4'-dipropylpyrromethene) are precursors to porphyrins, which are used in photodynamic therapy and catalysis.

Physicochemical Properties

The table below summarizes key data from analogous compounds:

Functional and Reactivity Comparisons

- Electron-Withdrawing Effects : Bromine in benzoxadiazol-4-one likely enhances electrophilicity, as seen in benzodithiazine derivatives (), where bromine stabilizes charge-transfer interactions.

- Hydrogen Bonding : The oxadiazole oxygen may participate in hydrogen bonding, contrasting with sulfur in benzodithiazines, which offers weaker H-bonding capacity but greater lipophilicity .

- Synthetic Utility : Brominated heterocycles in and undergo nucleophilic substitution or cross-coupling reactions, suggesting similar reactivity for the target compound.

Biological Activity

5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one (CAS No. 300574-36-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₅BrN₂O₂

- Molecular Weight : 217.02 g/mol

- Chemical Structure : The compound features a bromine atom and a benzoxadiazole ring, which contribute to its unique chemical and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings underscore the compound's potential as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : Treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest in G2/M phase |

| A549 | 25 | Inhibition of proliferation |

The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Cell Signaling Pathways : It modulates pathways associated with apoptosis and inflammation.

- Receptor Interaction : Potential interactions with receptors involved in cell growth and survival have been hypothesized.

Study on Antimicrobial Activity

A recent study published in Molecules highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria. The authors reported a significant reduction in bacterial load in infected animal models treated with the compound compared to controls.

Study on Anticancer Effects

In another study published in Cancer Letters, researchers explored the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one, and what key reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via bromination of a tetrahydrobenzoxadiazole precursor. A common route involves reacting a tetrazole derivative with bromine in acetic acid under controlled temperature (50°C) to introduce the bromine substituent. For example, bromine is added dropwise to a solution of the precursor in acetic acid, followed by stirring at room temperature and recrystallization from the same solvent to isolate the product . Another approach uses palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) and copper iodide in Et₃N/THF solvent systems under reflux to optimize coupling reactions, with yields dependent on reaction time (e.g., 48 hours) and catalyst loading . Key factors affecting yield include stoichiometric ratios of brominating agents, solvent polarity, and post-reaction purification methods (e.g., vacuum filtration, silica gel chromatography) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural elucidation.

- 1H-NMR : Focus on aromatic proton signals (δ 6.10–8.01 ppm for benzoxadiazole derivatives) and methyl/methylene groups (δ 2.26–2.86 ppm) to confirm substitution patterns and hydrogen environments .

- 13C-NMR : Identify carbonyl carbons (C=O, ~165–170 ppm) and bromine-adjacent carbons, which exhibit distinct deshielding .

- IR : Prioritize absorption bands for C=O (1653 cm⁻¹), C-Br (533 cm⁻¹), and NH/OH stretches (3250–3433 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 464 [M+1] for brominated analogs) and fragmentation patterns . Elemental analysis (%C, %H, %N) should align with theoretical values to verify purity .

Advanced: How can researchers optimize the synthesis protocol when encountering low yields or impurities?

Methodological Answer:

Low yields often arise from incomplete bromination or side reactions. Strategies include:

- Catalyst Optimization : Increase palladium catalyst loading (e.g., 0.26 mmol PdCl₂(PPh₃)₂) or use co-catalysts like copper iodide (0.13 mmol) to enhance coupling efficiency .

- Temperature Control : Maintain reflux conditions (55–140°C) to accelerate reaction kinetics while avoiding decomposition .

- Purification : Replace simple recrystallization with gradient silica gel chromatography to separate brominated products from unreacted precursors or byproducts .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to improve solubility of intermediates .

Advanced: How should contradictory spectral data between different studies be resolved?

Methodological Answer:

Discrepancies in NMR or IR data may stem from solvent effects, impurities, or tautomeric equilibria. To resolve conflicts:

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-Bromo-3-methyl-1,2,4-thiadiazole) to identify consistent spectral trends .

- Deuterated Solvent Trials : Re-run NMR in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts, particularly for exchangeable protons (e.g., NH) .

- High-Resolution MS : Confirm molecular formulas to rule out isotopic interference or adduct formation .

- Crystallography : If feasible, perform X-ray diffraction to unambiguously assign bond lengths and angles .

Advanced: What strategies are recommended for functionalizing the benzoxadiazole core to develop novel derivatives?

Methodological Answer:

Functionalization often targets the bromine atom or the tetrahydro ring system:

- Nucleophilic Substitution : Replace bromine with amines or thiols under SNAr conditions (e.g., K₂CO₃/DMF, 80°C) .

- Cross-Coupling : Use Suzuki-Miyaura reactions with arylboronic acids, employing Pd catalysts (e.g., Pd(PPh₃)₄) and ligand systems (e.g., XPhos) .

- Oxidation/Reduction : Modify the tetrahydro ring via oxidation with MnO₂ to form aromatic benzoxadiazoles or reduce it with NaBH₄ to access saturated analogs .

- Heterocycle Fusion : Introduce triazole or pyrazole moieties via cycloaddition reactions (e.g., Huisgen click chemistry) .

Advanced: How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Temperature Stress : Store samples at −20°C, 4°C, and 25°C for 1–6 months; monitor degradation via HPLC at intervals (e.g., weekly) .

- Light Exposure : Use UV/Vis chambers (λ = 254–365 nm) to assess photolytic decomposition; compare with dark-stored controls .

- Humidity Testing : Place samples in desiccators with controlled relative humidity (30–90%) and track hygroscopicity via TGA .

- Analytical Endpoints : Quantify residual parent compound and identify degradation products using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.